2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate
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Overview
Description
2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate is an organic compound that features a thiophene ring and a naphthalene sulfonate group. Thiophene is a five-membered heterocyclic compound containing sulfur, while naphthalene is a polycyclic aromatic hydrocarbon. The combination of these two moieties in a single molecule imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate typically involves the reaction of thiophene derivatives with naphthalene sulfonate under specific conditions. One common method is the sulfonation of 2-(Thiophen-2-yl)ethanol with naphthalene-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene sulfonate group can be reduced to naphthalene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Naphthalene.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the sulfonate group can form hydrogen bonds or ionic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)ethyl methanesulfonate
- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate
- 2-(Thiophen-2-yl)ethyl phenylsulfonate
Uniqueness
2-(Thiophen-2-yl)ethyl naphthalene-2-sulfonate is unique due to the presence of both a thiophene ring and a naphthalene sulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
870448-66-1 |
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Molecular Formula |
C16H14O3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H14O3S2/c17-21(18,19-10-9-15-6-3-11-20-15)16-8-7-13-4-1-2-5-14(13)12-16/h1-8,11-12H,9-10H2 |
InChI Key |
MGQWQGDCRROEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OCCC3=CC=CS3 |
Origin of Product |
United States |
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